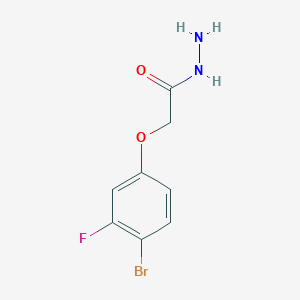

2-(4-Bromo-3-fluorophenoxy)acetohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrFN2O2 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

2-(4-bromo-3-fluorophenoxy)acetohydrazide |

InChI |

InChI=1S/C8H8BrFN2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |

InChI Key |

APBXPTDNLVRBHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)NN)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification of 2 4 Bromo 3 Fluorophenoxy Acetohydrazide

Established Synthetic Routes to the Core 2-(4-Bromo-3-fluorophenoxy)acetohydrazide Scaffold

The synthesis of this compound is typically achieved through a reliable two-step sequence, commencing with the synthesis of an ester precursor followed by its conversion to the target hydrazide.

Precursor Ester Synthesis from Halogenated Phenols

The initial step in forming the core scaffold is the synthesis of the corresponding ester, ethyl 2-(4-bromo-3-fluorophenoxy)acetate. This is accomplished via a Williamson ether synthesis. The process begins with the deprotonation of the starting phenol, 4-bromo-3-fluorophenol (B54050) chemicalbook.comnih.govsigmaaldrich.com, using a suitable base such as potassium carbonate or sodium hydroxide, to form the more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) orgsyn.org.

The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the reaction rate. The synthesis of the precursor phenol, 4-bromo-3-fluorophenol, can be achieved through regioselective bromination of 3-fluorophenol. chemicalbook.com

Table 1: Key Reactants for Ester Precursor Synthesis

| Reactant | Role | CAS Number |

| 4-Bromo-3-fluorophenol | Phenolic Substrate | 121219-03-2 |

| Ethyl Chloroacetate | Alkylating Agent | 105-39-5 |

| Ethyl Bromoacetate | Alkylating Agent | 105-36-2 |

| Potassium Carbonate | Base | 584-08-7 |

| Acetone | Solvent | 67-64-1 |

Hydrazinolysis Reaction for Hydrazide Formation

The conversion of the intermediate ester, ethyl 2-(4-bromo-3-fluorophenoxy)acetate, to the final hydrazide is achieved through hydrazinolysis. oup.com This nucleophilic acyl substitution reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent such as methanol (B129727) or ethanol (B145695).

The reaction mixture is typically heated under reflux for several hours. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethanol molecule and yielding the stable this compound product. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions for hydrazinolysis is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the reaction temperature, duration, and choice of solvent.

Heating the reaction mixture under reflux is standard practice to ensure a sufficient reaction rate. researchgate.net The reaction time is a critical factor; incomplete reactions will leave unreacted ester, while excessively long times can lead to the formation of side products. Therefore, monitoring the reaction's completion by TLC is essential for determining the optimal endpoint. mdpi.com The choice of solvent, typically an alcohol like methanol or ethanol, is important as it must dissolve both the starting ester and hydrazine hydrate while facilitating the reaction. Using an excess of hydrazine hydrate can also drive the reaction to completion. Upon completion, the product often precipitates from the reaction mixture upon cooling or the addition of water, and can be purified by recrystallization.

Derivatization Strategies via the Hydrazide Moiety

The hydrazide group of this compound is a reactive handle that allows for extensive chemical diversification. The nucleophilic -NH2 group readily participates in condensation and cyclization reactions to generate a variety of derivatives.

Formation of Schiff Bases (Hydrazones) and Their Chemical Reactivity

One of the most common derivatization strategies for hydrazides is the formation of Schiff bases, also known as hydrazones. This reaction involves the condensation of the primary amine of the hydrazide with the carbonyl group of an aldehyde or a ketone. ijcrt.org The reaction is typically carried out by heating the two reactants in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid to facilitate the dehydration process. nih.govnih.gov

The resulting hydrazones possess the characteristic azomethine (-C=N-) linkage and are themselves valuable compounds. The chemical reactivity of these Schiff bases allows for further modification. For instance, the imine bond can be reduced to form a more stable secondary amine linkage.

Table 2: Representative Aldehydes for Schiff Base Formation

| Aldehyde | Resulting Substituent on Hydrazone |

| Benzaldehyde | Benzylidene |

| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene) |

| Salicylaldehyde | (2-Hydroxybenzylidene) |

| 3,4,5-Trimethoxybenzaldehyde | (3,4,5-Trimethoxybenzylidene) |

Cyclocondensation Reactions to Form Heterocyclic Systems

The this compound scaffold is an important intermediate for the synthesis of various five-membered heterocyclic systems, most notably 1,3,4-oxadiazoles. nih.govresearchgate.net These reactions typically proceed through a cyclocondensation mechanism.

Several methods can be employed for this transformation. A common approach involves the reaction of the hydrazide with a carboxylic acid equivalent, such as a carboxylic acid itself, an acyl chloride, or an orthoester, under dehydrating conditions. nih.gov Alternatively, the hydrazide can first be converted to a hydrazone (as described in 2.2.1), which then undergoes oxidative cyclization to form the 1,3,4-oxadiazole (B1194373) ring. organic-chemistry.org Reagents like iodine, bromine in acetic acid, or hypervalent iodine compounds can be used to effect this cyclization. nih.govorganic-chemistry.org These synthetic routes provide access to a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is the (4-bromo-3-fluorophenoxy)methyl group and the other is derived from the chosen aldehyde or carboxylic acid. researchgate.net

Chemical Transformations Involving the Halogenated Aromatic Ring

The presence of a bromine atom on the phenoxy ring offers a powerful tool for structural modification through metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. nih.gov This reaction is particularly suitable for aryl bromides, such as the this compound scaffold and its heterocyclic derivatives. The reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com

This methodology allows for the introduction of a vast range of substituents (alkyl, alkenyl, aryl, heteroaryl) at the 4-position of the phenoxy ring, dramatically increasing the chemical diversity of the synthesized compounds. rroij.commdpi.com The reaction is known for its mild conditions and tolerance of various functional groups, making it possible to perform the coupling on the initial acetohydrazide or on the more complex heterocyclic derivatives synthesized previously. nih.govresearchgate.net A typical catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄, a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a solvent system like dioxane/water or DMF. mdpi.comrroij.com

General Suzuki Coupling Scheme:

(Heterocyclic Derivative)-O-C₆H₃(Br)(F)- + R-B(OH)₂ --(Pd Catalyst, Base)--> (Heterocyclic Derivative)-O-C₆H₃(R)(F)-

Table 5: Illustrative Products from Suzuki Coupling Reactions

| Compound ID | Starting Material | Boronic Acid (R-B(OH)₂) | Final Product Name |

|---|---|---|---|

| SC-1 | TZ-1 | Phenylboronic acid | 5-((3-Fluoro-[1,1'-biphenyl]-4-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

| SC-2 | OX-1 | 4-Methoxyphenylboronic acid | 2-((3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yloxy)methyl)-5-phenyl-1,3,4-oxadiazole |

| SC-3 | TDZ-1 | Thiophene-2-boronic acid | 3-(2-((3-Fluoro-4-(thiophen-2-yl)phenoxy)acetamido)-2-phenylthiazolidin-4-one |

Compound Name Reference Table

| Abbreviation | Full Chemical Name |

| TZ-1 | 5-((4-Bromo-3-fluorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

| TZ-2 | 5-((4-Bromo-3-fluorophenoxy)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |

| TZ-3 | 5-((4-Bromo-3-fluorophenoxy)methyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol |

| OX-1 | 2-((4-Bromo-3-fluorophenoxy)methyl)-5-phenyl-1,3,4-oxadiazole |

| OX-2 | 2-((4-Bromo-3-fluorophenoxy)methyl)-5-methyl-1,3,4-oxadiazole |

| OX-3 | 5-((4-Bromo-3-fluorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol |

| TDZ-1 | 3-(2-(4-Bromo-3-fluorophenoxy)acetamido)-2-phenylthiazolidin-4-one |

| TDZ-2 | 3-(2-(4-Bromo-3-fluorophenoxy)acetamido)-2-(4-nitrophenyl)thiazolidin-4-one |

| TDZ-3 | 3-(2-(4-Bromo-3-fluorophenoxy)acetamido)-2-(2-hydroxyphenyl)thiazolidin-4-one |

| TU-1 | 1-(2-(4-Bromo-3-fluorophenoxy)acetyl)-4-phenylthiosemicarbazide |

| UR-1 | 1-(2-(4-Bromo-3-fluorophenoxy)acetyl)-4-phenylsemicarbazide |

| TU-2 | 1-(2-(4-Bromo-3-fluorophenoxy)acetyl)-4-methylthiosemicarbazide |

| SC-1 | 5-((3-Fluoro-[1,1'-biphenyl]-4-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

| SC-2 | 2-((3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yloxy)methyl)-5-phenyl-1,3,4-oxadiazole |

| SC-3 | 3-(2-((3-Fluoro-4-(thiophen-2-yl)phenoxy)acetamido)-2-phenylthiazolidin-4-one |

| - | This compound |

| - | N'-Arylmethylene-2-(4-bromo-3-fluorophenoxy)acetohydrazide |

| - | N'-substituted-N-(2-(4-bromo-3-fluorophenoxy)acetyl)thiosemicarbazide |

Electrophilic Aromatic Substitution for Further Functionalization

The aromatic ring of this compound is a key site for structural modification through electrophilic aromatic substitution (EAS) reactions. The existing substituents—a bromine atom, a fluorine atom, and an acetohydrazide ether linkage—exert significant influence on the reactivity of the ring and the orientation of incoming electrophiles.

The success of an EAS reaction depends on the generation of a potent electrophile, often requiring a Lewis or Brønsted acid catalyst to activate the reacting species. semanticscholar.orgmakingmolecules.com The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. semanticscholar.orglumenlearning.com Subsequent deprotonation restores the aromaticity of the ring, completing the substitution. semanticscholar.org

The directing effects of the substituents on the benzene (B151609) ring are crucial for predicting the outcome of EAS reactions. Substituents are broadly classified as activating or deactivating groups, which also direct the incoming electrophile to specific positions (ortho, meta, or para). libretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. They typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, reducing its nucleophilicity and slowing the reaction rate. Most deactivating groups direct to the meta position. libretexts.org

In the case of this compound, the substituents have competing effects:

-O-CH₂CONHNH₂ (acetohydrazide ether): The ether oxygen is an activating group due to its ability to donate a lone pair of electrons into the ring through resonance. It is a strong ortho, para-director. makingmolecules.com

-F (Fluoro): Halogens are an exception to the general rules. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

-Br (Bromo): Similar to fluorine, bromine is a deactivating, ortho, para-directing group. libretexts.org

Considering the positions of the existing substituents on this compound (ether at C1, fluorine at C3, bromine at C4), the potential sites for electrophilic attack are C2, C5, and C6. The powerful activating effect of the para-ether group would strongly direct incoming electrophiles to the ortho positions, C2 and C6. However, these positions are already substituted or sterically hindered. The remaining positions' reactivity will be a balance of these directing effects. Common EAS reactions that could be applied for further functionalization include nitration (using HNO₃/H₂SO₄ to introduce a -NO₂ group) and further halogenation (using X₂/FeX₃ to introduce another halogen). byjus.com

Coordination Chemistry with Metal Ions

The hydrazide functional group (-CONHNH₂) in this compound provides excellent donor sites for coordination with metal ions. This allows for the construction of a wide array of metal complexes with diverse structural and chemical properties.

Ligand Properties of this compound

This compound can act as a versatile ligand. While specific studies on this exact compound are limited, extensive research on the closely related analogue, 2-(4-bromophenoxy)acetohydrazide (B95197), provides significant insight into its coordination behavior. mdpi.com

This class of ligands typically acts in a bidentate fashion, coordinating to a metal center through two specific atoms:

The carbonyl oxygen atom of the amide group.

The primary nitrogen atom of the terminal amino group (-NH₂). mdpi.com

This chelation forms a stable five-membered ring with the metal ion, a common feature in the coordination chemistry of hydrazide derivatives. mdpi.com The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows it to bind effectively with a variety of transition metals, including nickel(II). chemijournal.com The ligand can exist in different tautomeric forms, but coordination often occurs from the keto form. nih.gov

Synthesis and Characterization of Metal Complexes (e.g., Ni(II) complexes)

The synthesis of metal complexes with acetohydrazide ligands is generally straightforward. Following the methodology used for the analogous 2-(4-bromophenoxy)acetohydrazide, a Ni(II) complex of this compound could be synthesized by reacting the ligand with a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), in an alcoholic solvent like isopropanol (B130326). mdpi.com

A typical synthesis involves dissolving the ligand in the alcohol and adding a solution of the metal salt. The mixture is then stirred, often with gentle heating, to promote complex formation. semanticscholar.orgresearchgate.net The resulting complex may precipitate from the solution upon cooling or after a period of reflux. researchgate.net

Characterization of the resulting metal complex is crucial to determine its structure and properties. A suite of analytical techniques is employed:

| Analytical Technique | Information Obtained |

| Elemental Analysis (CHN) | Confirms the empirical formula and the ligand-to-metal stoichiometry. chemijournal.com |

| Molar Conductance | Determines whether the complex is an electrolyte or non-electrolyte in solution. chemijournal.com |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O and N-H) upon complexation. mdpi.com |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which helps to deduce the coordination geometry (e.g., octahedral, tetrahedral). semanticscholar.org |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which is indicative of the number of unpaired electrons and the geometry of the metal center (e.g., high-spin octahedral Ni(II)). chemijournal.com |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex and identifies the loss of solvent molecules or ligand decomposition at specific temperatures. mdpi.com |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com |

For instance, in the Ni(II) complex of 2-(4-bromophenoxy)acetohydrazide, IR spectroscopy showed a shift in the C=O stretching band to a lower frequency, confirming the coordination of the carbonyl oxygen. New bands corresponding to Ni-O and Ni-N vibrations also appeared. mdpi.com

Analysis of Coordination Modes and Polymeric Structures

Single-crystal X-ray diffraction analysis of the Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide revealed a polymeric structure. mdpi.com It is highly probable that the this compound ligand would form a similar structure.

In this known analogue, the nickel(II) ion is six-coordinate, adopting a distorted octahedral geometry. The coordination environment is composed of:

One molecule of the bidentate 2-(4-bromophenoxy)acetohydrazide ligand (coordinating via carbonyl oxygen and amino nitrogen).

One molecule of isopropanol (from the solvent).

Three chloride ions. mdpi.com

A key feature of this structure is the formation of a one-dimensional polymeric chain. This occurs because two of the chloride ions act as bridging ligands, linking adjacent nickel centers. mdpi.comresearchgate.net This bridging results in a repeating [NiCl₂L(Solvent)]n unit, extending through the crystal lattice. mdpi.com Such polymeric structures are distinct from the monomeric (single-unit) complexes often formed with other hydrazide ligands. mdpi.com The ability of halide ions to act as bridges is a common phenomenon in coordination chemistry that leads to the formation of extended, polymeric networks. elsevierpure.com

Based on a comprehensive search of available scientific literature, specific experimental data from single-crystal X-ray diffraction and Hirshfeld surface analysis for the compound This compound is not publicly available.

To generate the detailed and scientifically accurate article as per the requested outline, specific crystallographic data for this exact molecule is essential. Information from related structures, such as 2-(4-Bromophenyl)acetohydrazide or 2-(4-Bromophenoxy)propanohydrazide, cannot be substituted. The presence and specific location of the fluoro and bromo substituents on the phenyl ring will uniquely influence the molecular conformation, bond geometries, intermolecular interactions (including hydrogen and halogen bonding), crystal packing, and Hirshfeld surface characteristics.

Therefore, without access to the specific research findings from studies conducted on "this compound," it is not possible to provide the requested in-depth analysis for the following sections:

Advanced Structural Characterization and Spectroscopic Elucidation

Advanced Solid-State Analysis

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Fulfilling the user's request would require access to a published crystal structure of "2-(4-Bromo-3-fluorophenoxy)acetohydrazide" from a crystallographic database or a peer-reviewed scientific journal.

3D Energy Framework Analysis for Understanding Lattice Energies

The stability of a crystalline solid is intrinsically linked to its lattice energy, which represents the energy released upon the formation of the crystal lattice from its constituent gaseous ions or molecules. A powerful computational method to visualize and quantify the intermolecular forces governing the crystal packing is the 3D energy framework analysis. This approach calculates the interaction energies between a central molecule and its surrounding neighbors within the crystal lattice.

While a specific 3D energy framework analysis for this compound is not publicly available, the methodology can be understood from studies on structurally similar compounds, such as 2-(4-fluorophenoxy)acetic acid. bldpharm.com For this analogue, researchers have employed computational techniques to elucidate the packing modes and intermolecular interactions. The process typically involves calculating the interaction energies for molecular pairs and then visualizing these energies as cylinders connecting the centers of mass of the interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual representation of the dominant forces within the crystal.

High-Resolution Spectroscopic Characterization (beyond basic identification)

Beyond initial identification, high-resolution spectroscopic techniques are essential for a detailed understanding of a molecule's structure, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 7.0 - 7.8 | m | |

| O-CH₂ | ~4.5 | s | |

| N-H | ~8.0 - 9.5 | br s | |

| N-H₂ | ~4.0 - 5.0 | br s |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| Aromatic C-O | ~150-160 (d, JC-F) |

| Aromatic C-F | ~155-165 (d, ¹JC-F) |

| Aromatic C-Br | ~110-120 |

| Aromatic C-H | ~115-135 |

| O-CH₂ | ~65-75 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations, offering insights into the preferred conformation of the molecule in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (hydrazide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| 1600, 1500-1400 | Medium to Weak | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O-C asymmetric stretching |

| ~1050 | Strong | Aryl-O-C symmetric stretching |

| 1000 - 650 | Medium to Strong | C-H out-of-plane bending |

| ~600-500 | Medium | C-Br stretching |

The broadness of the N-H stretching bands is indicative of hydrogen bonding, a key intermolecular interaction in the solid state. nih.gov The position of the carbonyl (C=O) absorption provides information about the electronic environment and potential for resonance within the hydrazide group. govinfo.gov The region below 1000 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule, arising from various bending and skeletal vibrations. govinfo.govnist.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In the mass spectrum of this compound, the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely proceed through several key pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for amides and hydrazides. nih.gov This could lead to the loss of the •NHNH₂ radical or the formation of the [M-NHNH₂]⁺ ion. Cleavage of the ether bond is another plausible fragmentation pathway, resulting in the formation of ions corresponding to the bromofluorophenoxy group and the acetohydrazide side chain.

Plausible Fragmentation Pathways for this compound

| m/z Value | Proposed Fragment |

| 262/264 | [M]⁺ |

| 231/233 | [M - NHNH₂]⁺ |

| 189/191 | [Br(F)C₆H₃O]⁺ |

| 161/163 | [BrC₆H₄]⁺ |

| 73 | [CH₂CONHNH₂]⁺ |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact masses of the fragment ions, enabling the confident assignment of their elemental compositions and further solidifying the structural elucidation. researchgate.net Tandem mass spectrometry (MS/MS) experiments could be employed to isolate specific fragment ions and induce further fragmentation, providing a more detailed map of the fragmentation pathways. bldpharm.com

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of properties for 2-(4-Bromo-3-fluorophenoxy)acetohydrazide, from its electronic behavior to its geometric conformation.

The electronic structure of a molecule is fundamental to its stability and reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. A smaller gap suggests higher reactivity and that the molecule can be more easily excited. schrodinger.comnih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron.

Molecular Electrostatic Potential (MEP) surfaces are another key output of DFT calculations. These surfaces map the charge distribution across the molecule, visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow areas) around the oxygen and nitrogen atoms of the hydrazide group, indicating these as sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential (blue areas), marking them as sites for nucleophilic interaction.

Studies on analogous structures, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, have utilized DFT calculations to elucidate these properties. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Structurally Similar Compound (Note: Data is illustrative, based on findings for analogous bromophenoxy acetamide (B32628) structures.)

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Egap (LUMO-HOMO) | HOMO-LUMO Energy Gap | 5.0 eV |

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. Theoretical vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and UV-Vis absorption spectra can be simulated. For instance, in studies of similar bromo-hydrazide derivatives, the calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. researchgate.net Similarly, predicted NMR shifts are compared against those obtained from laboratory experiments to confirm the molecular structure. researchgate.netresearchgate.net This correlative approach is crucial for confirming that the computationally modeled conformation represents the actual molecule.

DFT is employed to find the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For a flexible molecule like this compound, this involves exploring different conformations arising from rotation around single bonds, such as the C-O-C ether linkage and the C-C bond of the acetohydrazide side chain.

Furthermore, the acetohydrazide group can theoretically exist in different tautomeric forms, such as the keto and enol forms. DFT calculations can determine the relative energies of these tautomers to predict which form is more stable and likely to predominate under given conditions. Studies on related hydrazide-containing compounds often perform such analyses to understand their structural dynamics. csfarmacie.cz The geometric parameters (bond lengths, bond angles, and dihedral angles) from the optimized structure can be compared with experimental data from X-ray crystallography, as has been done for structurally related compounds like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, which was found to have an orthorhombic crystal system. researchgate.net

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of the molecule. researchgate.net These descriptors, based on conceptual DFT, provide a quantitative framework for understanding a molecule's behavior in chemical reactions. mdpi.comresearchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons, classifying the molecule as a good electrophile. mdpi.com

Table 2: Representative Global Reactivity Descriptors (Note: Values are illustrative, based on findings for analogous compounds.)

| Descriptor | Formula | Significance | Representative Value (eV) |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons | 4.0 |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution | 2.5 |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity | 0.2 |

| Electrophilicity Index (ω) | χ²/(2η) | Capacity to accept electrons | 3.2 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to simulate the interaction between a potential drug molecule (ligand) and a biological target, such as a protein or nucleic acid.

For this compound, molecular docking simulations can predict how it might bind to the active site of various enzymes or receptors. These simulations calculate a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

While specific docking studies on this compound are not prominent in the literature, research on structurally similar bromo-hydrazide and fluorophenyl derivatives demonstrates their potential to interact with a range of biological targets. These studies provide a strong indication of the potential interaction profiles for the title compound.

Antimicrobial Targets: Bromo-hydrazide derivatives have been docked against bacterial enzymes. For example, studies have shown that similar compounds can exhibit strong binding to the active site of Staphylococcus aureus proteins, suggesting potential antibacterial activity. researchgate.netresearchgate.net

Anticancer Targets: Hydrazide-hydrazone derivatives have been successfully docked into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a well-known anticancer target. nih.gov Other studies on bromo-hydrazine compounds have explored binding modes with proteins implicated in colon and lung cancer. researchgate.net

Anti-inflammatory Targets: Derivatives containing a bromo-fluorophenyl moiety have been evaluated for their interaction with cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. csfarmacie.cz

DNA Interaction: The ability of hydrazone derivatives to interact with DNA, specifically with structures like the G-quadruplex in the promoter region of oncogenes like KRAS, has also been investigated through docking, indicating potential for DNA-targeted therapies. researchgate.netnih.gov

The simulation results not only provide a binding energy but also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand within the binding pocket.

Table 3: Representative Molecular Docking Targets and Binding Affinities for Analogous Compounds (Note: This table is illustrative of the types of interactions that could be investigated for this compound.)

| Biological Target | Target Class | PDB Code | Representative Binding Affinity (kcal/mol) | Potential Application |

| S. aureus DNA gyrase B | Bacterial Enzyme | 4ALI | -7.2 | Antibacterial |

| Epidermal Growth Factor Receptor (EGFR) | Cancer-related Enzyme | 1M17 | -8.5 | Anticancer |

| Cyclooxygenase-1 (COX-1) | Inflammatory Enzyme | 3N8Z | -7.9 | Anti-inflammatory |

| G-Quadruplex DNA | Nucleic Acid | 2L7V | -8.1 | Anticancer |

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the chemical compound “this compound” that would allow for the generation of the detailed article as requested in the outline.

The search for computational chemistry and molecular modeling investigations, including molecular docking, QSAR studies, and molecular dynamics simulations specifically for “this compound,” did not yield any dedicated studies or data. While research exists for structurally related compounds, such as other phenoxyacetohydrazide derivatives or molecules containing a bromo-fluorophenyl moiety, the strict requirement to focus solely on “this compound” prevents the inclusion of this information.

Therefore, it is not possible to provide scientifically accurate content for the following sections and subsections of the requested article:

Molecular Dynamics Simulations for Conformational Space Exploration

Without any primary or secondary research data available for "this compound," any attempt to generate the requested article would result in speculation or the inclusion of information on other compounds, which would violate the core instructions of the prompt. A commitment to scientific accuracy and the avoidance of hallucinated information precludes the creation of the requested content.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies (In Vitro and Mechanistic Focus)

No studies have been found that specifically report on the antimicrobial activities of 2-(4-Bromo-3-fluorophenoxy)acetohydrazide. Research into analogous compounds, such as other substituted phenoxyacetohydrazide derivatives and their corresponding hydrazones, has shown a wide range of antimicrobial potential. However, the specific impact of the 4-bromo and 3-fluoro substitutions on the phenoxy ring of the parent acetohydrazide has not been documented.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

There is no published data available on the antibacterial spectrum and efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Minimum Inhibitory Concentration (MIC) values, a standard measure of antibacterial potency, have not been reported for this compound.

Antifungal Activity Against Fungal Pathogens

Similarly, the scientific literature lacks any reports on the antifungal activity of this compound. While some hydrazide derivatives have been investigated for their potential to inhibit the growth of fungal pathogens, no such studies have been conducted on this specific molecule.

Antiviral and Antimycobacterial Potentials

The potential antiviral and antimycobacterial activities of this compound remain unexplored. There are no published studies that have screened this compound for its ability to inhibit viral replication or the growth of mycobacteria, including Mycobacterium tuberculosis.

Mechanistic Investigations of Microbial Inhibition

Due to the absence of any observed antimicrobial activity, there have been no mechanistic investigations into how this compound might inhibit microbial growth.

Anticancer / Antiproliferative Activity Investigations (In Vitro and Molecular Level)

The potential of this compound as an anticancer or antiproliferative agent has not been investigated in any published research.

Inhibition of Cancer Cell Proliferation and Cytotoxicity Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

There is no data available concerning the effects of this compound on cancer cell proliferation. Consequently, there are no studies on its cytotoxic mechanisms, such as its ability to induce apoptosis or cause cell cycle arrest in cancer cell lines. Standard metrics for anticancer activity, such as IC50 values, have not been determined.

Identification and Validation of Molecular Targets (e.g., Tyrosine Kinases, Telomerase, HDACs, G-quadruplex DNA)

No published studies were identified that investigate the interaction of this compound with key anticancer targets such as tyrosine kinases, telomerase, histone deacetylases (HDACs), or G-quadruplex DNA. Research on other, structurally different compounds has shown that these targets are crucial in cancer therapy. For instance, various natural and synthetic molecules have been developed to stabilize G-quadruplex DNA structures found in oncogene promoters and telomeres, thereby inhibiting cancer cell proliferation. Likewise, the inhibition of telomerase is a well-explored strategy in cancer treatment, with numerous compounds investigated for their ability to block this enzyme. However, no such investigations have been reported for this compound.

Structure-Activity Relationship (SAR) Elucidation for Anticancer Potency and Selectivity

Due to the absence of primary research on the biological activity of this compound, no structure-activity relationship (SAR) studies concerning its anticancer potential have been published. SAR studies are fundamental in medicinal chemistry to optimize the potency and selectivity of lead compounds by modifying their chemical structure. While SAR studies exist for other classes of anticancer agents, such as 1,2,3-triazole-containing compounds and 2-arylnaphtho[2,3-d]oxazole-4,9-diones, this level of analysis is not available for the subject compound.

Enzyme Inhibition Studies and Target Validation

While the broader family of phenoxyacetohydrazide and bromophenol derivatives has been explored for enzyme inhibition, specific data for this compound is absent.

Inhibition of Hydrolases (e.g., α-Glucosidase, Acetylcholinesterase, Butyrylcholinesterase, Alkaline Phosphatase)

There is no available data on the inhibitory activity of this compound against hydrolase enzymes. For context, other classes of compounds are known inhibitors of these enzymes. For example, flavonoids have been studied for their α-glucosidase inhibition, a key mechanism in managing type 2 diabetes. Similarly, the inhibition of acetylcholinesterase and butyrylcholinesterase is a primary therapeutic strategy for Alzheimer's disease, and numerous synthetic compounds, including some hydrazide derivatives, have been evaluated for this purpose. researchgate.netnih.gov Inorganic phosphate (B84403) itself is a known competitive inhibitor of alkaline phosphatase.

Inhibition of Oxidoreductases (e.g., Lipoxygenase)

No studies were found detailing the effect of this compound on oxidoreductases like lipoxygenase (LOX). Inhibition of LOX is a target for anti-inflammatory therapies, and various compounds are investigated for this activity.

Inhibition of Other Therapeutically Relevant Enzyme Classes

Searches for inhibitory activity against other significant enzyme classes yielded no specific results for this compound.

Antioxidant Activity Assessment

The antioxidant potential of this compound has not been reported in the scientific literature. In contrast, studies on other bromophenol derivatives have demonstrated that modifications to the molecular structure, such as the number and position of hydroxyl groups, can significantly influence their antioxidant and anticancer activities. For example, research on certain methylated and acetylated bromophenol derivatives has shown they can protect against oxidative damage in cell models. However, without experimental data, the antioxidant capacity of this compound remains unknown.

Future Research Directions and Potential Applications

Rational Design of Next-Generation Analogs with Enhanced Biological Profiles

The core structure of 2-(4-bromo-3-fluorophenoxy)acetohydrazide offers a versatile template for the rational design of new therapeutic agents. The presence of bromine and fluorine atoms on the phenyl ring, along with the reactive acetohydrazide moiety, allows for systematic modifications to optimize biological activity. Future research will likely focus on creating a library of analogues by:

Varying Halogen Substitution: The position and nature of the halogen substituents can significantly influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets. Studies on related bromophenol derivatives have shown that such modifications can lead to potent enzyme inhibitors. nih.gov

Modifying the Phenoxy Linker: Altering the ether linkage could impact the molecule's conformation and flexibility, potentially enhancing its fit within the active sites of target proteins.

Derivatizing the Hydrazide Group: The hydrazide functional group is a key pharmacophore that can be condensed with various aldehydes and ketones to form hydrazones. ijpsjournal.com This approach has been successfully used to create diverse molecular libraries with a wide range of biological activities, including anticancer and antimicrobial properties.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the design of these next-generation analogues, predicting their binding affinities and potential toxicities before their synthesis.

Exploration of Multi-Targeting Approaches in Chemical Biology

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Compounds that can modulate several targets simultaneously, known as multi-target ligands, are gaining prominence. The this compound scaffold is a promising starting point for developing such agents.

For instance, derivatives of related structures have shown potential as dual inhibitors of enzymes like EGFR and PI3Kβ, which are crucial in cancer progression. nih.gov Future investigations could explore the potential of this compound derivatives to inhibit multiple targets relevant to a specific disease. This could involve screening the compound and its analogues against a panel of enzymes and receptors. For example, various brominated aromatic compounds have demonstrated inhibitory activity against cholinesterases, relevant for Alzheimer's disease, and DNA gyrase, a key bacterial enzyme. nih.govscispace.com

Advanced Synthetic Methodologies for Sustainable Production

The development of green and sustainable synthetic routes is a critical aspect of modern chemistry. Future research on this compound should include the optimization of its synthesis to be more environmentally friendly. Current methods for synthesizing similar hydrazides often involve refluxing in organic solvents. ijpsjournal.com

Future approaches could explore:

Catalyst-driven reactions: Employing efficient and recyclable catalysts to improve reaction rates and reduce energy consumption.

Solvent-free or green solvent conditions: Techniques like mechanosynthesis (ball milling or grinding) have been shown to be effective for producing hydrazide derivatives with minimal solvent use. mdpi.com

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Development of the Compound as a Building Block for Non-Biological Applications (e.g., Materials Science, Catalysis)

Beyond its potential in biology, the structural features of this compound make it an attractive building block for materials science. The presence of aromatic rings and reactive functional groups allows for its incorporation into larger molecular architectures.

Potential non-biological applications to be explored include:

Polymer Synthesis: The hydrazide group can participate in polymerization reactions to create novel polymers with specific thermal or optical properties.

Coordination Chemistry: The molecule could act as a ligand, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

Liquid Crystals: Acetophenone derivatives, which are precursors to acetohydrazides, are used in the synthesis of liquid crystals. The specific halogenation pattern of this compound could be exploited to create new liquid crystalline materials.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. mdpi.com These technologies can be powerfully applied to accelerate the exploration of this compound and its derivatives.

Future research in this area would involve:

Predictive Modeling: Training ML models on data from existing halogenated compounds and hydrazide derivatives to predict the biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects of novel analogues.

Generative Models: Using generative AI algorithms to design novel molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a target protein and low predicted toxicity.

Automated Synthesis Planning: Employing AI-powered retrosynthesis tools to devise the most efficient and cost-effective synthetic routes for promising new compounds identified through computational screening.

By integrating these advanced computational approaches, researchers can more rapidly navigate the vast chemical space around this scaffold to identify and optimize compounds with high potential for a variety of applications.

Q & A

Q. What computational models predict its binding affinity to target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) identifies H-bonding with Arg155 and hydrophobic interactions with the bromophenyl group. MD simulations (GROMACS, 100 ns) validate binding stability (RMSD < 2.0 Å). Free energy calculations (MM-PBSA) quantify ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.